molecular formula C18H23FN2O3S B2772122 1-(4-fluorophenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide CAS No. 953231-18-0

1-(4-fluorophenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide

Cat. No.: B2772122
CAS No.: 953231-18-0
M. Wt: 366.45
InChI Key: CFJJKEDZSXTYBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorophenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H23FN2O3S and its molecular weight is 366.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 1-(4-fluorophenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide , with the CAS number 954021-17-1, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article presents a comprehensive review of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H23FN2O2S
  • Molecular Weight : 330.4 g/mol
  • Structure : The compound features a piperidine ring substituted with a furan group and a methanesulfonamide moiety, which contributes to its biological activity.

Research indicates that this compound may act as an inhibitor of specific protein targets, particularly in the realm of enzyme inhibition. The presence of the methanesulfonamide group is significant for its interaction with target proteins, potentially modulating their activity through competitive inhibition.

Biological Activity Overview

  • Inhibition of Protein Tyrosine Phosphatases (PTPs) :
    • The compound has been investigated for its ability to inhibit PTPs, which play crucial roles in cellular signaling pathways. Inhibitors of PTPs are of interest for their potential therapeutic applications in diabetes and cancer treatment .
  • Antidepressant-like Effects :
    • Studies have suggested that compounds with similar structures exhibit antidepressant-like effects in animal models. This is hypothesized to be linked to their interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Antinociceptive Properties :
    • Preliminary studies indicate potential antinociceptive (pain-relieving) properties, which may be mediated through modulation of opioid receptors or other pain pathways.

1. In Vitro Studies

A series of in vitro experiments were conducted to assess the inhibitory effects of the compound on various PTPs. The results indicated that it exhibits significant inhibitory activity against PTP1B, with an IC50 value in the low micromolar range, suggesting its potential as a therapeutic agent for metabolic disorders .

2. Pharmacokinetic Profile

Pharmacokinetic studies revealed favorable absorption characteristics, with moderate bioavailability observed in animal models. The compound demonstrated stability in metabolic assays, indicating potential for further development as a drug candidate .

3. Comparative Analysis with Related Compounds

A comparative study was performed against structurally related compounds to evaluate selectivity and potency. The findings indicated that while several analogs showed similar activity profiles, this particular compound exhibited enhanced selectivity towards certain PTPs over others, making it a promising candidate for further research .

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
PTP InhibitionSignificant inhibitor of PTP1B (IC50 ~ low µM)
Antidepressant-like EffectsPositive modulation in animal models
Antinociceptive PropertiesPotential pain relief mechanism
PharmacokineticsModerate bioavailability and metabolic stability

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2O3S/c19-17-5-3-16(4-6-17)14-25(22,23)20-12-15-7-9-21(10-8-15)13-18-2-1-11-24-18/h1-6,11,15,20H,7-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFJJKEDZSXTYBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)CC2=CC=C(C=C2)F)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.